molecular formula C11H13NO2 B1623458 6-Methoxy-1-tetralone oxime CAS No. 54951-36-9

6-Methoxy-1-tetralone oxime

Cat. No.: B1623458
CAS No.: 54951-36-9
M. Wt: 191.23 g/mol
InChI Key: QEPLWBMPKVIAOH-UHFFFAOYSA-N
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Description

Significance of the Oxime Functional Group in Contemporary Organic Synthesis

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in modern organic synthesis, offering a versatile platform for a multitude of chemical transformations. numberanalytics.com Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.com Their importance stems from their ability to serve as precursors for a wide range of other functional groups, including amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comrsc.org This versatility makes them valuable intermediates in the synthesis of complex molecules. numberanalytics.com

The reactivity of the oxime group is multifaceted. The N-O bond can be cleaved to generate iminyl radicals, which are useful in the synthesis of nitrogen-containing compounds. rsc.org Furthermore, oxime radicals can undergo oxidative cyclization and coupling reactions. nih.gov In addition to their role as synthetic intermediates, oximes and their derivatives have found applications in materials science for the creation of polymers and in analytical chemistry as reagents. numberanalytics.com The ability of the oxime group to form hydrogen bonds also plays a crucial role in supramolecular chemistry and crystal engineering. rsc.org

Importance of the Tetralone Scaffold in Medicinal Chemistry and Natural Product Synthesis

The tetralone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, is a privileged motif in medicinal chemistry and the synthesis of natural products. ingentaconnect.comsemanticscholar.org Its rigid framework provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive core for the design of biologically active molecules. nih.gov

Substituted tetralones are recognized as key building blocks for a diverse array of pharmaceuticals and natural products. ingentaconnect.comresearchgate.net They have been incorporated into compounds exhibiting a wide range of therapeutic activities, including antibacterial, antifungal, anticancer, and antidepressant properties. ingentaconnect.comnih.govacs.org For instance, certain tetralone derivatives have been investigated as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. ingentaconnect.comresearchgate.net The tetralone core is also found in numerous natural products, highlighting its significance in the biosynthesis of complex molecular architectures. semanticscholar.org The reactivity of the tetralone system allows for various chemical modifications, further expanding its utility in the synthesis of novel compounds with potential therapeutic applications. ingentaconnect.comresearchgate.net

Research Landscape of Substituted Tetralone Oximes: A Focus on 6-Methoxy-1-tetralone (B92454) Oxime

The convergence of the oxime functional group and the tetralone scaffold in substituted tetralone oximes creates a class of compounds with significant potential in chemical research. The combination of the versatile reactivity of the oxime and the established biological relevance of the tetralone core makes these molecules attractive targets for synthesis and further investigation. researchgate.net

Research into substituted tetralone oximes has explored their potential as bioactive molecules. For example, various α,β-unsaturated tetralone oxime derivatives have been synthesized and investigated for their biological activities. researchgate.net The specific compound, 6-Methoxy-1-tetralone oxime, is a derivative of 6-methoxy-1-tetralone, a reagent used in the synthesis of chalcones with potential anticancer properties. chemicalbook.com The synthesis of 6-methoxy-1-tetralone itself has been a subject of research, with methods developed to produce it efficiently. google.com

While the research specifically focused on this compound is not as extensive as that for its parent ketone, its chemical structure suggests potential for further exploration. The methoxy (B1213986) group at the 6-position can influence the electronic properties of the aromatic ring, which in turn can affect the reactivity and biological activity of the molecule. The oxime functionality introduces a site for further chemical modification, opening avenues for the creation of new derivatives with potentially enhanced or novel properties. The study of such compounds contributes to the broader understanding of structure-activity relationships in medicinal chemistry. nih.gov

Interactive Data Table: Properties of 6-Methoxy-1-tetralone

PropertyValueSource
CAS Number1078-19-9 chemicalbook.com
Melting Point77-79 °C chemicalbook.com
Boiling Point171 °C/11 mmHg chemicalbook.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number54951-36-9 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPLWBMPKVIAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410648
Record name 6-Methoxy-1-tetralone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54951-36-9
Record name 6-Methoxy-1-tetralone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methoxy 1 Tetralone Oxime and Its Precursors

Advanced Strategies for the Synthesis of 6-Methoxy-1-tetralone (B92454) (Precursor)

6-Methoxy-1-tetralone is a crucial bicyclic ketone intermediate used in the total synthesis of various natural products and steroid drugs. patsnap.commaterialsciencejournal.org Its efficient synthesis is paramount and has been the subject of extensive methodological development.

A prevalent and effective strategy for synthesizing 6-Methoxy-1-tetralone involves a one-pot reaction combining a Friedel-Crafts acylation and an intramolecular cyclization (an alkylation). google.compatsnap.com This method typically starts from anisole (B1667542), which is first acylated and then cyclized to form the tetralone ring structure.

The process begins with the reaction of anisole with an acylating agent, such as 4-chlorobutyryl chloride or 4-bromobutyryl chloride, in the presence of a Lewis acid. google.compatsnap.com Common Lewis acids for this transformation include aluminum trichloride (B1173362) (AlCl₃), polyphosphoric acid (PPA), zinc chloride, and others. google.comchemicalbook.com The reaction is performed in a suitable solvent, like dichloroethane, at controlled low temperatures, typically between 0°C and 15°C. google.compatsnap.com This initial step is a Friedel-Crafts acylation, where the methoxy (B1213986) group of anisole directs the substitution primarily to the para position, minimizing the formation of isomers. google.com

Following the acylation, the reaction temperature is elevated to between 70°C and 120°C. google.comchemicalbook.com This promotes a second, intramolecular Friedel-Crafts reaction (alkylation), where the terminal halide of the newly attached side chain reacts with the aromatic ring to close the second ring, forming the 6-Methoxy-1-tetralone product. google.com This one-pot approach is advantageous as it avoids the need to isolate the acylated intermediate, thereby streamlining the process. google.compatsnap.com

Table 1: Comparison of Lewis Acid-Catalyzed Syntheses of 6-Methoxy-1-tetralone

Starting Materials Lewis Acid Solvent Key Conditions Yield Reference
Anisole, 4-chlorobutyryl chloride Aluminum trichloride Dichloroethane 1) Acylation at 0-15°C; 2) Cyclization at 80-100°C 85.8% google.com
Anisole, 4-bromobutyryl chloride Aluminum trichloride Dichloroethane 1) Acylation at ~0°C; 2) Cyclization at 80-90°C N/A patsnap.com
Methyl 4-(3-methoxyphenyl)butanoate Eaton's Reagent Dichloroethane Stirred at 75°C for 2h 91% chemicalbook.comchemicalbook.com
(4-Methoxyphenyl)acetic acid, Ethylene Aluminum trichloride Dichloromethane Reaction at room temperature for 3-3.5 hours N/A orgsyn.org

Another highly efficient method utilizes Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). In this procedure, methyl 4-(3-methoxyphenyl)butanoate is cyclized in the presence of Eaton's reagent. The reaction proceeds smoothly at 75°C over 2 hours, and after workup and column chromatography, provides 6-Methoxy-1-tetralone in an excellent yield of 91%. chemicalbook.comchemicalbook.com

Purification is critical for obtaining a high-purity product. Common methods include column chromatography or recrystallization from a solvent mixture, such as isopropanol (B130326) and petroleum ether, which can yield purity levels as high as 99.3%. google.com

The aromatic ring of 6-Methoxy-1-tetralone is activated by the methoxy group, allowing for further regioselective functionalization through electrophilic aromatic substitution. One such reaction is isopropylation, which has been studied as a route to potential intermediates for bioactive diterpenes. researchgate.net

The isopropylation of 6-Methoxy-1-tetralone (1) can be achieved using 2-propanol in the presence of polyphosphoric acid (PPA). researchgate.netresearchgate.net The reaction conditions influence the product distribution. When the reaction is conducted at 75-80°C for 5 hours, a mixture of products is obtained. researchgate.netresearchgate.net Chromatographic purification isolates the unreacted starting material along with three isopropylated tetralones: 5,7-diisopropyl-6-methoxy-1-tetralone (2), 5-isopropyl-6-methoxy-1-tetralone (3), and 7-isopropyl-6-methoxy-1-tetralone (4). researchgate.netresearchgate.net

Increasing the reaction temperature to 100-110°C and the duration to 10 hours leads to a higher yield of the 7-isopropyl-6-methoxy-1-tetralone (4) at 56%, with the other isopropylated products not being isolated under these more forceful conditions. researchgate.netresearchgate.net This one-step synthesis presents a direct route to these functionalized tetralones. researchgate.netresearchgate.net

Table 2: Regioselective Isopropylation of 6-Methoxy-1-tetralone

Product Reaction Conditions Yield Reference
5,7-diisopropyl-6-methoxy-1-tetralone PPA, 2-propanol, 75-80°C, 5h 10% researchgate.netresearchgate.net
5-isopropyl-6-methoxy-1-tetralone PPA, 2-propanol, 75-80°C, 5h 20% researchgate.netresearchgate.net
7-isopropyl-6-methoxy-1-tetralone PPA, 2-propanol, 75-80°C, 5h 32% researchgate.netresearchgate.net
7-isopropyl-6-methoxy-1-tetralone PPA, 2-propanol, 100-110°C, 10h 56% researchgate.netresearchgate.net

Another example of regioselective functionalization is nitration. The nitration of 6-methoxy-1-tetralone with a mixture of sulfuric and nitric acid at 0°C can produce both 5-nitro and 7-nitro isomers, which are separable by chromatography. materialsciencejournal.org

Efficient Oximation of 6-Methoxy-1-tetralone

The conversion of a ketone to an oxime, known as oximation, is a standard and generally efficient chemical transformation. This reaction is the final step in producing the title compound from its precursor.

The synthesis of 6-Methoxy-1-tetralone oxime is achieved by reacting the ketone precursor with a hydroxylamine (B1172632) derivative, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). nih.gov The reaction involves the condensation of the hydroxylamine with the carbonyl group of the tetralone.

The process is typically carried out in a solvent such as ethanol, often in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated HCl. In some procedures, the reaction is performed in a refluxing ethanol-water mixture. The reaction of the ketone with hydroxylamine hydrochloride leads to the formation of the corresponding oxime. nih.gov This reaction is fundamental in the synthesis of various oxime derivatives from their keto precursors. nih.gov

Table 3: General Oximation Reaction Conditions

Ketone Precursor Reagent Solvent/Base General Conditions Product Reference
6-Methoxy-1-tetralone Hydroxylamine hydrochloride Ethanol / Pyridine Reflux or stirring at room temperature This compound nih.gov
7-Methoxy-1-tetralone Hydroxylamine hydrochloride Ethanol-water mixture Refluxing 7-Methoxy-1-tetralone oxime

Achieving high purity and yield in the oximation of 6-Methoxy-1-tetralone relies on both optimized reaction conditions and effective purification techniques. Regeneration of carbonyl compounds from their oximes is a significant reaction, indicating that the reverse reaction can occur, and thus driving the oximation to completion is key for high yield. researchgate.net

A crucial aspect of oxime chemistry is the potential for stereoisomerism. Oximes can exist as two geometric isomers, (E) and (Z), depending on the substituents on the C=N double bond. The formation of a single, desired isomer or a reproducible mixture is important for purity. While standard oximation conditions often yield the thermodynamically more stable (E)-isomer, the reaction can sometimes produce a mixture. nih.gov Control over reaction conditions such as temperature and pH can influence the isomeric ratio. nih.gov

Post-reaction purification is essential for isolating the pure oxime. Techniques like recrystallization or column chromatography are standard methods to separate the desired oxime product from any unreacted ketone, reagents, and potential isomeric byproducts. materialsciencejournal.orgchemicalbook.com The use of solid-supported reagents has also been explored for deoximation, and similar principles could potentially be applied to streamline the purification of the oxime product by immobilizing byproducts. researchgate.net

Synthetic Routes to Substituted this compound Analogues

The synthesis of substituted analogues of this compound involves the preparation of the corresponding substituted tetralone, followed by oximation. The following sections detail the synthetic pathways for two specific analogues.

The synthesis of 5-Methoxy-6-(methylsulfonylamino)-1-tetralone oxime (29) is achieved from its corresponding ketone, 5-Methoxy-6-(methylsulfonylamino)-1-tetralone (27). nih.gov

The precursor ketone (27) was prepared and then converted to the oxime (29). The oximation of ketone 27 resulted in a 99% yield of the desired product, which was isolated as a white solid with a melting point of 189 °C. nih.gov The general procedure for this type of oximation involves reacting the ketone with hydroxylamine hydrochloride. nih.gov

Table 1: Synthesis of 5-Methoxy-6-(methylsulfonylamino)-1-tetralone Oxime

Compound Name Starting Material Yield (%) Physical State Melting Point (°C)

The preparation of 6-(Methylsulfonylamino)-1-tetralone Oxime (15) follows a similar two-step pathway involving the formation of the ketone precursor followed by oximation. nih.gov

The starting ketone, 6-(Methylsulfonylamino)-1-tetralone (13), was synthesized from 5-amino-tetrahydronaphthalene. This involved N-Boc protection, benzylic oxidation to the ketone, deprotection, and subsequent mesylation. nih.gov

The conversion of the ketone (13) to the oxime (15) was achieved with a 93% yield. The final product was a white solid with a melting point of 192 °C. nih.gov This transformation from ketone to oxime is a standard procedure often used in the synthesis of such analogues. nih.gov

Table 2: Synthesis of 6-(Methylsulfonylamino)-1-tetralone Oxime and its Precursor

Compound Name Starting Material Yield (%) Physical State Melting Point (°C)
6-(Methylsulfonylamino)-1-tetralone 6-Amino-1-tetralone (via protected intermediates) 93 White Solid 171

Chemical Reactivity and Mechanistic Transformations of 6 Methoxy 1 Tetralone Oxime

Reversion to Carbonyl Compounds: Deoximation Methodologies

Deoximation, the conversion of an oxime back to its corresponding carbonyl compound, is a crucial reaction for synthetic strategies where the oxime functionality serves as a protective group for a ketone. For 6-methoxy-1-tetralone (B92454) oxime, this process regenerates 6-methoxy-1-tetralone. Various methodologies have been developed to achieve this transformation under mild and selective conditions.

Hypervalent iodine reagents have emerged as powerful, non-toxic, and environmentally benign oxidants for a wide range of chemical transformations, including the cleavage of oximes. lucp.net Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) and o-Iodoxybenzoic acid (IBX) are particularly effective for the regeneration of ketones from ketoximes under neutral conditions. lucp.net

The reaction of a ketoxime, such as 6-methoxy-1-tetralone oxime, with a hypervalent iodine(III) reagent like DIB is believed to proceed through an initial ligand exchange at the iodine center. This is followed by the formation of a nitroso intermediate, which is unstable and readily cleaves to furnish the parent ketone with the evolution of nitrogen gas. lucp.net The mild conditions of these reactions tolerate a wide variety of functional groups, making them highly valuable in complex molecule synthesis. While specific studies on this compound are not extensively detailed, the general reactivity of ketoximes with hypervalent iodine reagents is well-established. lucp.netarkat-usa.org

ReagentTypical ConditionsGeneral YieldsReference
(Diacetoxyiodo)benzene (DIB)Neutral, various solvents (e.g., CH₂Cl₂, MeCN)Good to excellent lucp.net
o-Iodoxybenzoic acid (IBX)DMSO or other polar solvents, room temperatureGood to excellent univ-amu.fr
(Hydroxytosyloxyiodo)benzene (HTIB)DMSOSatisfactory lucp.net

Periodate-based reagents, most notably sodium periodate (B1199274) (NaIO₄), offer an alternative method for oxidative deoximation. This approach is often valued for its efficiency, cost-effectiveness, and straightforward reaction conditions. A particularly effective modern application involves the microwave irradiation of ketoximes on wet silica-supported sodium periodate under solvent-free conditions. researchgate.net This technique provides a rapid and simple method for the regeneration of ketones, minimizing waste and reaction time. The underlying mechanism involves the oxidative cleavage of the C=N bond of the oxime. Sodium periodate has been widely explored as a versatile oxidant for numerous organic transformations. researchgate.net

Heterogeneous catalytic systems are of significant interest from a green chemistry perspective due to catalyst recyclability and simplified product purification. The Titanium Silicalite-1 (TS-1) zeolite, in conjunction with hydrogen peroxide (H₂O₂), is a well-known catalytic system for various oxidation reactions, including olefin epoxidation and ketone ammoximation. mdpi.comrsc.org

While the TS-1/H₂O₂ system is industrially significant for ammoximation (the conversion of a ketone to an oxime), its application for the reverse reaction—deoximation—is less common. rsc.org The system's high oxidative potential could theoretically facilitate the cleavage of the oxime C=N bond. However, challenges such as undesirable decomposition of H₂O₂ catalyzed by the zeolite framework can reduce efficiency. mdpi.comresearchgate.net Post-synthetic modifications of the TS-1 catalyst have been shown to suppress this decomposition, potentially opening avenues for broader applications, although its use for the deoximation of tetralone oximes remains an area for further exploration. mdpi.com

Acid-Catalyzed Rearrangement Reactions

Under acidic conditions, this compound undergoes rearrangement to yield aromatized amine derivatives. This class of reactions provides a powerful tool for synthesizing substituted naphthalenes from tetralone precursors.

The Semmler-Wolff reaction, also known as Semmler-Wolff aromatization, is the acid-catalyzed conversion of cyclohexenone oximes or their analogues, like α-tetralone oximes, into the corresponding aromatic amines. ijsrp.orgchem-station.com When this compound is subjected to Semmler-Wolff conditions—typically heating in an acetic acid-acetic anhydride (B1165640) mixture containing a strong acid like HCl—it rearranges to form an N-acetylated α-naphthylamine derivative, namely N-(6-methoxy-1-naphthyl)acetamide. ijsrp.orgacs.org Subsequent hydrolysis of the acetamide (B32628) yields 6-methoxy-1-naphthylamine.

This reaction is a key method for synthesizing α-naphthylamines from readily available tetralones. ijsrp.org However, classical conditions can sometimes lead to moderate yields, often below 50%, due to competition with the Beckmann rearrangement. ijsrp.orgchem-station.com To address this, modified procedures have been developed, including palladium-catalyzed versions that can improve yields and expand the reaction's scope. acs.org

Substrate TypeReaction ConditionsProduct TypeReference
α-Tetralone OximesAcetic acid, Acetic anhydride, HCl (gas)N-(1-Naphthyl)acetamides ijsrp.orgacs.org
Substituted α-Tetralone OximesAcetic acid, Acetic anhydride, HBrSubstituted N-(1-Naphthyl)acetamides ijsrp.org
Tetralone O-pivaloyl oximesPd(PCy₃)₂, Base (e.g., N,N-dicyclohexylmethylamine)Primary 1-Aminonaphthalenes acs.org

The mechanism of the Semmler-Wolff rearrangement is distinct from the related Beckmann rearrangement, although the two are often competing pathways. wikipedia.org The process is initiated by the acid-catalyzed dehydration of the oxime group on this compound.

Formation of a Key Intermediate: The hydroxyl group of the oxime is protonated by the acid catalyst, turning it into a good leaving group (H₂O). The departure of water is thought to generate a highly reactive intermediate, which can be depicted as a vinyl nitrenium ion or a species with related reactivity.

Rearrangement and Ring Opening: This intermediate undergoes a rearrangement involving the opening of the non-aromatic ring of the tetralone system.

Recyclization: The resulting open-chain species then undergoes an intramolecular electrophilic attack on the methoxy-substituted benzene (B151609) ring.

Aromatization: The final step involves the loss of a proton to restore aromaticity, yielding the stable naphthylamine system. If the reaction is performed in the presence of acetic anhydride, the resulting amine is immediately acetylated to give the corresponding acetamide. ijsrp.org

Semmler-Wolff Rearrangement: Aromatization to α-Naphthylamine Derivatives

Influence of Substituent Patterns on Reaction Pathways and Isomer Formation (e.g., Ortho-Substitution Effects)

The reactivity of this compound is significantly influenced by the electronic and steric effects of substituents on the aromatic ring. The methoxy (B1213986) group at the 6-position, being an electron-donating group, activates the aromatic ring towards electrophilic substitution reactions. This electronic enrichment can direct the regioselectivity of certain reactions.

While the 6-methoxy substituent is remote from the oxime functionality, its electronic influence can be transmitted through the aromatic system, potentially affecting the properties of the oxime and its reactivity in rearrangements and other transformations. In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the methoxy group is a strong ortho-, para-director.

Ortho-substitution effects, in general, can exert a more direct influence on the reactivity of the oxime moiety due to steric hindrance and proximal electronic interactions. For instance, a substituent ortho to the carbon atom of the C=N bond could sterically hinder the approach of reagents to the oxime nitrogen or oxygen, thereby influencing reaction rates and the stereochemical outcome of reactions. While this compound itself does not possess an ortho-substituent relative to the fusion point of the rings, understanding these effects is crucial when considering the reactivity of a broader range of substituted tetralone oximes.

The table below summarizes the potential influence of substituent patterns on the reaction pathways of tetralone oximes, drawing from general principles of organic chemistry.

Substituent PositionType of SubstituentPotential Influence on Reaction PathwaysExamples of Affected Reactions
Ortho (e.g., 8-position)Bulky alkyl groupSteric hindrance may disfavor reactions at the oxime or the adjacent aromatic carbon. Can influence the E/Z isomer ratio of the oxime.Cyclometallation, Beckmann rearrangement
Ortho (e.g., 8-position)Electron-withdrawing groupMay decrease the nucleophilicity of the aromatic ring, disfavoring electrophilic aromatic substitution.Friedel-Crafts reactions
Meta (e.g., 7- or 5-position)Electron-donating groupCan influence the regioselectivity of electrophilic aromatic substitution.Nitration, Halogenation
Para (e.g., 6-position, as in the title compound)Electron-donating group (e.g., -OCH3)Activates the aromatic ring towards electrophilic attack, primarily at the 5- and 7-positions. May influence the migratory aptitude in the Beckmann rearrangement.Electrophilic aromatic substitution, Beckmann rearrangement

Beckmann Rearrangement Pathways

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. nih.govrsc.orgnih.govresearchgate.netmasterorganicchemistry.comrsc.orgnih.govchemicalbook.comacs.org For an unsymmetrical ketoxime such as this compound, two regioisomeric lactams can potentially be formed, depending on which group, the aryl or the alkyl moiety, migrates. The reaction is stereospecific, with the group anti-periplanar to the leaving group on the oxime nitrogen undergoing migration.

The two possible products from the Beckmann rearrangement of this compound are:

Product A: Migration of the aryl group leads to a 7-membered ring lactam, specifically 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.

Product B: Migration of the alkyl group (the C2 carbon of the tetralone ring system) results in a ring-expanded 8-membered lactam, 8-methoxy-3,4,5,6-tetrahydro-2H-benzo[d]azocin-2-one.

The predominance of one product over the other is determined by the initial stereochemistry of the oxime (E or Z isomer) and the reaction conditions, which can sometimes lead to isomerization of the oxime before rearrangement. The migratory aptitude of the groups can also play a role, with aryl groups generally showing a high propensity to migrate. The electron-donating methoxy group on the aromatic ring would be expected to further enhance the migratory aptitude of the aryl group.

The table below outlines the expected outcomes of the Beckmann rearrangement for the E and Z isomers of this compound.

Oxime IsomerMigrating Group (Anti to -OH)Predicted Lactam ProductIUPAC Name of Product
(E)-6-Methoxy-1-tetralone oximeAryl groupProduct A7-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
(Z)-6-Methoxy-1-tetralone oximeAlkyl group (C2)Product B8-methoxy-3,4,5,6-tetrahydro-2H-benzo[d]azocin-2-one

Cyclometallation Reactions of the Oxime Moiety

The oxime moiety of this compound can act as a directing group for C-H bond activation, leading to the formation of cyclometallated complexes. Specifically, it has been demonstrated that this compound reacts with palladium(II) salts, such as lithium tetrachloropalladate(II) (Li₂[PdCl₄]), in the presence of a base like sodium acetate (B1210297), to yield a cyclopalladated complex. nih.gov In this reaction, the palladium coordinates to the nitrogen atom of the oxime, followed by an intramolecular electrophilic substitution on the aromatic ring at the ortho-position (C-8), resulting in the formation of a stable five-membered palladacycle.

The resulting cyclopalladated complexes are typically dimeric structures with bridging chloride ligands. These complexes are air- and moisture-stable crystalline solids.

The table below summarizes the key aspects of the cyclopalladation of this compound.

ReactantReagentProductKey Features
This compoundLi₂[PdCl₄] / NaOAc in Methanol (B129727)Di-μ-chloro-bis[(C⁸,N)-6-methoxy-1-tetralone oxime]dipalladium(II)Formation of a five-membered palladacycle via C-H activation at the 8-position of the tetralone ring. The product is a stable, dimeric complex. nih.gov

The cyclopalladated complexes derived from this compound are valuable intermediates for further functionalization. One important transformation is the carbonylation reaction, where the palladium-carbon bond is subjected to the insertion of carbon monoxide (CO).

Treatment of the cyclopalladated complex of this compound with carbon monoxide in a suitable solvent like methanol leads to the formation of an 8-methoxycarbonyl derivative. nih.gov This reaction proceeds via the insertion of CO into the Pd-C bond to form an acyl-palladium intermediate, which then undergoes reductive elimination to yield the carbonylated product and a palladium(0) species. This methodology provides a direct route to introduce a functional group at the 8-position of the this compound scaffold.

The table below details the carbonylation reaction of the cyclopalladated intermediate.

Starting MaterialReagentsProductReaction Type
Di-μ-chloro-bis[(C⁸,N)-6-methoxy-1-tetralone oxime]dipalladium(II)Carbon monoxide (CO), Methanol (MeOH)8-Methoxycarbonyl-6-methoxy-1-tetralone oximePalladium-catalyzed carbonylation nih.gov

Oxime Metathesis: Dynamic Exchange Reactions

Oxime metathesis is a dynamic covalent reaction involving the exchange of fragments between two oxime molecules. nih.gov This process is typically reversible and can be catalyzed by acid. nih.gov For this compound, this would involve the exchange of its oxime moiety with that of another oxime or a carbonyl compound.

The acid-catalyzed exchange mechanism of oximes is believed to proceed through a series of reversible steps. The reaction is initiated by the protonation of the oxime oxygen, which makes the carbon of the C=N bond more electrophilic. A nucleophilic attack by the nitrogen of a second oxime molecule can then occur.

Recent studies on aromatic oxime-ethers suggest that the acid-catalyzed metathesis reaction proceeds through a 4-membered cyclic intermediate. nih.gov The key steps in this proposed mechanism are:

Protonation: The acid catalyst protonates the oxygen atom of one of the oxime reactants.

Nucleophilic Attack: The nitrogen atom of the second oxime molecule attacks the carbon atom of the protonated C=N bond.

Cyclic Intermediate Formation: This leads to the formation of a protonated 4-membered ring intermediate.

Ring Opening and Proton Transfer: The cyclic intermediate can then open in a different manner, followed by proton transfers, to yield the metathesis products.

Catalyst Regeneration: The catalytic cycle is completed by the regeneration of the acid catalyst.

The rate of this exchange can be influenced by the electronic properties of the substituents on the aromatic rings of the participating oximes. nih.gov

The table below summarizes the proposed mechanism for acid-catalyzed oxime metathesis.

StepDescriptionKey Intermediate
1Protonation of the oxime oxygen by an acid catalyst.Protonated oxime
2Nucleophilic attack of a second oxime on the protonated oxime.Tetrahedral intermediate
3Formation of a 4-membered cyclic intermediate.Protonated 1,2-oxazetidine derivative
4Ring-opening of the cyclic intermediate to form the new oxime products.Metathesis products

Kinetic Studies and the Role of Substituent Effects on Metathesis Rate

Following a comprehensive search of scientific literature and chemical databases, no specific information, research findings, or data could be located regarding the kinetic studies or the role of substituent effects on the metathesis rate of this compound. This particular chemical transformation does not appear to be a documented or studied reaction for this compound within the available scientific literature.

Therefore, the presentation of detailed research findings, data tables, or a discussion on the kinetic aspects and substituent influences for this specific reaction cannot be provided.

Advanced Synthetic Applications and Derivatization Strategies of 6 Methoxy 1 Tetralone Oxime

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 6-methoxy-1-tetralone (B92454) oxime makes it a valuable precursor for a variety of intricate organic molecules, including naturally occurring compounds and pharmaceutically relevant scaffolds.

Precursor for Bioactive Phenolic Diterpenes (e.g., Totarol (B1681349), Sempervirol)

While direct synthetic routes employing 6-methoxy-1-tetralone oxime for the total synthesis of totarol and sempervirol (B157578) are not extensively detailed in the literature, its parent compound, 6-methoxy-1-tetralone, is a recognized starting material for various terpenoid compounds. The conversion of the tetralone to its oxime introduces a versatile functional handle that can be strategically manipulated. For instance, the oxime can be hydrolyzed back to the ketone, which can then undergo reactions such as Grignard additions or Wittig reactions to build the carbon skeleton necessary for diterpenes. Alternatively, the oxime functionality itself can direct further transformations or be converted to other functional groups to facilitate the construction of the complex ring systems found in totarol and sempervirol. The methoxy (B1213986) group on the aromatic ring is a key feature that mimics the oxygenation pattern of these natural products, making 6-methoxy-1-tetralone and its derivatives logical starting points for their synthesis.

Stereoselective Synthesis of Amine Derivatives

The reduction of the oxime group in this compound offers a direct route to the corresponding primary amine, 1-amino-6-methoxytetralin. The stereoselective synthesis of this chiral amine is of significant interest as enantiomerically pure amines are crucial building blocks in the pharmaceutical industry. The catalytic reduction of oximes to amines is a well-established transformation, and various methods have been developed to achieve high stereoselectivity.

Challenges in the catalytic reduction of oximes include the potential for over-reduction to the amine or the cleavage of the N-O bond to form the corresponding ketone. However, recent advancements have led to the development of catalysts that can selectively reduce oximes to hydroxylamines, which can then be further reduced to the desired amines. The stereochemistry of the final amine is influenced by the E/Z geometry of the oxime precursor and the choice of catalyst and reaction conditions. The development of homogeneous and heterogeneous catalysts for the asymmetric reduction of oximes has provided access to chiral amines with high enantiomeric excess.

Table 1: Methods for Stereoselective Reduction of Oximes

Catalyst System Reductant Key Features
Platinum-based heterogeneous catalysts H₂ with strong Brønsted acid Early systems, often require harsh conditions.
Transition-metal-based homogeneous catalysts H₂ or other hydrogen sources High turnover numbers, potential for high stereoselectivity.

The resulting chiral 1-amino-6-methoxytetralin derivatives are valuable intermediates for the synthesis of a variety of biologically active compounds.

Building Block in the Total Synthesis of Steroid Drugs

6-Methoxy-1-tetralone is a key starting material in the total synthesis of a wide range of steroid drugs. google.com Its oxime derivative plays a crucial role in this process through the Beckmann rearrangement. The Beckmann rearrangement is a powerful acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.orgorganic-chemistry.org In the case of a cyclic oxime like this compound, this rearrangement results in the formation of a lactam, a cyclic amide. wikipedia.org

This ring-expansion reaction is a critical step in constructing the foundational ring systems of many steroids. The resulting lactam can then be further elaborated through a series of reactions to build the complete steroid skeleton. The use of 6-methoxy-1-tetralone as a precursor allows for the synthesis of a diverse array of steroid-based pharmaceuticals, including mifepristone, norethisterone, spironolactone, and levonorgestrel. google.com The total synthesis of steroids using this methodology offers a significant advantage in terms of cost and scalability for industrial production. google.com

Integration into Dynamic Chemical Systems and Materials Science

The reversible nature of the oxime linkage has garnered significant attention in the field of materials science, particularly in the development of dynamic and responsive materials.

Fabrication of Covalent Adaptable Networks (CANs) Utilizing Oxime Linkages

Covalent Adaptable Networks (CANs) are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. mdpi.com This unique behavior is achieved by incorporating dynamic covalent bonds into the polymer network. mdpi.com Oxime-containing linkages, such as oxime-urethane and oxime-ester bonds, are excellent candidates for creating CANs. mdpi.comescholarship.org

Development of Reprocessable Polymeric Materials Based on Oxime Chemistry

The dynamic nature of oxime chemistry is also being harnessed to develop a broader range of reprocessable polymeric materials. The reversible formation and cleavage of oxime bonds can be controlled by external triggers, leading to materials that can be reshaped and recycled. The acid-catalyzed dynamic exchange of oximes, for instance, allows for the reprocessing of oxime-based polymers while maintaining their structural integrity. rsc.org

Poly(oxime-ester) vitrimers, a type of CAN, have been developed that exhibit catalyst-free bond exchange reactions, making them highly attractive for sustainable plastics. escholarship.orgresearchgate.net These materials demonstrate excellent malleability and can be recycled multiple times with minimal degradation of their mechanical properties. escholarship.orgresearchgate.net The incorporation of rigid aromatic units, such as the one present in this compound, into such polymer backbones could potentially enhance their thermal and mechanical properties, leading to the development of high-performance, reprocessable materials.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
6-Methoxy-1-tetralone
Totarol
Sempervirol
1-Amino-6-methoxytetralin
Mifepristone
Norethisterone
Spironolactone

Biological and Pharmacological Significance of 6 Methoxy 1 Tetralone Oxime Derivatives

Broad Spectrum Biological Activities of Oxime-Containing Compounds

The oxime group (>C=N-OH) is a highly functional moiety that imparts unique physicochemical properties to molecules, including the ability to act as hydrogen bond donors and acceptors. mdpi.com This versatility has led to the exploration of oxime-containing compounds across a wide range of therapeutic areas. nih.gov Their biological activities are diverse, spanning from anti-inflammatory and antimicrobial to antioxidant and anticancer effects. mdpi.comnih.gov

Oxime and tetralone derivatives have independently shown notable anti-inflammatory properties. Many oxime-containing compounds function as inhibitors of various kinases that are key to inflammatory pathways. mdpi.com The anti-inflammatory activity of some oximes has been found to be comparable to standard drugs like dexamethasone (B1670325) and diclofenac (B195802). mdpi.com

Tetralone derivatives have also been investigated for their anti-inflammatory effects. Certain 2-arylmethylene-1-tetralones have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. mtak.hu By inhibiting the tautomerase activity of MIF, these compounds can reduce inflammatory macrophage activation, including the production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines like TNF-α and IL-6. mtak.hu Given these findings, derivatives of 6-Methoxy-1-tetralone (B92454) oxime are plausible candidates for development as anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Oxime and Tetralone Derivatives This table is generated based on available data for representative compounds and is for illustrative purposes.

Compound Class Specific Compound Example Model/Target Observed Effect
Oxime Derivative Indirubin (B1684374) oxime derivative Viral Infection Model Suppression of pro-inflammatory factors (CXCL10, IFN-β, MCP-1) mdpi.com
Oxime Derivative Adamantane-containing oxime Mouse Paw Edema Model Anti-inflammatory activity comparable to diclofenac mdpi.com
Tetralone Derivative E-2-arylmethylene-1-tetralone Macrophage Migration Inhibitory Factor (MIF) Inhibition of MIF tautomerase activity, reduction of TNF-α and IL-6 mtak.hu

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Both oxime and tetralone scaffolds have contributed to the development of compounds with antibacterial and antifungal properties. Oxime ethers, for instance, are a key structural feature in drugs like the second-generation cephalosporin (B10832234) antibiotic cefuroxime (B34974) and the antifungal agent oxiconazole. mdpi.com The introduction of an oxime group can enhance the antimicrobial activity of a parent compound. mdpi.com

Similarly, tetralone derivatives have been synthesized and evaluated for their antibacterial potential. A series of novel aminoguanidine-tetralone derivatives demonstrated significant antibacterial activity against ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant S. aureus isolates. researchgate.net The combination of these two pharmacologically active scaffolds in 6-Methoxy-1-tetralone oxime derivatives suggests their potential utility as novel antimicrobial agents.

Table 2: Antimicrobial Activity of Representative Tetralone and Oxime Derivatives This table is generated based on available data for representative compounds and is for illustrative purposes.

Compound Class Specific Compound Example Target Organism(s) Activity/MIC
Tetralone Derivative Aminoguanidine-tetralone derivative ESKAPE pathogens, resistant S. aureus Significant antibacterial activity researchgate.net
Oxime Ether Cefuroxime Gram-positive and Gram-negative bacteria Broad-spectrum antibiotic mdpi.com
Oxime Ether Oxiconazole Dermatophytes and yeasts Antifungal agent mdpi.com
Chalcone (B49325) Oxime Chalcone derivative with oxime moiety Bacillus subtilis MIC ≤128 µg/mL mdpi.com

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is implicated in numerous degenerative diseases. semanticscholar.org Compounds with the ability to scavenge free radicals and chelate metals are therefore of significant interest. Several studies have reported that oxime derivatives possess potent antioxidant and antiradical activities. semanticscholar.org These compounds have been evaluated using various assays, including total antioxidant activity, reducing power, free radical scavenging, and metal chelating, often showing efficacy comparable to standard antioxidants like BHA (Butylated hydroxyanisole) and trolox. semanticscholar.org The inherent electronic properties of the oxime functional group contribute to its ability to neutralize ROS, suggesting that this compound derivatives could be valuable as antioxidant agents. mdpi.comsemanticscholar.org

The development of effective and less cytotoxic anticancer agents is a primary goal in medicinal chemistry. Both tetralone and oxime derivatives have emerged as promising scaffolds for this purpose. Methoxy-substituted tetralone-based chalcones have demonstrated good anticancer activity against breast cancer (MCF-7) cell lines. rasayanjournal.co.in One such derivative showed a 52.33% cell survival rate at a concentration of 15.6 µg/mL. rasayanjournal.co.in

The introduction of an oxime group is a recognized strategy for enhancing the anticancer properties of various chemical backbones. nih.gov Oxime derivatives of natural products like indirubin and lapachol (B1674495) have shown significant cytotoxic activity against multiple cancer cell lines, including leukemia (HL-60), breast (MCF-7), and colon (HCT-116) cancer cells. nih.govresearchgate.net For example, a β-lapachone oxime derivative was particularly effective against HL-60 cells with an IC₅₀ value of 3.84 µM. researchgate.net The dual presence of the methoxy-tetralone structure and the oxime functional group in this compound derivatives makes them compelling candidates for anticancer drug discovery.

Table 3: Anticancer Activity of Selected Tetralone and Oxime Derivatives This table is generated based on available data for representative compounds and is for illustrative purposes.

Compound Class Specific Compound Example Cell Line(s) Activity (IC₅₀ / % Inhibition)
Tetralone Derivative Methoxy (B1213986) substituted tetralone-based chalcone (TMMD) MCF-7 (Breast) 52.33% cell survival at 15.6 µg/mL rasayanjournal.co.in
Oxime Derivative β-lapachone oxime HL-60 (Leukemia) IC₅₀ = 3.84 µM researchgate.net
Oxime Derivative Lapachol oxime HL-60 (Leukemia) IC₅₀ = 10.20 µM researchgate.net
Oxime Derivative 6-bromoindirubin-3′-oxime Glycogen synthase kinase 3β (GSK3β) Inhibitory activity nih.gov

Specific Pharmacological Targets and Mechanisms of Action

Beyond broad-spectrum activities, the oxime moiety is renowned for a very specific and critical pharmacological application: the reactivation of acetylcholinesterase.

Organophosphorus (OP) compounds, found in nerve agents and some pesticides, are highly toxic due to their ability to inhibit acetylcholinesterase (AChE). nih.govmdpi.com They function by phosphorylating a serine residue in the active site of the AChE enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent cholinergic crisis. mmsl.cz

The primary medical countermeasure for OP poisoning involves the administration of an oxime. nih.gov Oximes are strong nucleophiles that can attack the phosphorus atom of the OP-AChE conjugate, displacing the organophosphate from the serine residue and thereby reactivating the enzyme. nih.govmmsl.cz The mechanism involves the positively charged nitrogen of the oxime being drawn to the anionic site of the inhibited AChE, which positions the oxime's nucleophilic portion to attack the phosphorylated active site. mmsl.cz

While classic reactivators like pralidoxime (B1201516) have limitations, research is ongoing to develop novel oximes with improved efficacy against a wider range of organophosphates. nih.govnih.gov The effectiveness of an oxime depends on its molecular structure and its ability to fit within the AChE active site gorge. The tetralone framework of this compound provides a rigid and defined structure that could be further functionalized to optimize binding and reactivation kinetics, presenting a potential avenue for the development of new-generation AChE reactivators.

Modulation of Transient Receptor Potential (TRP) Channels (e.g., TRPV1 Antagonism)

Transient Receptor Potential (TRP) channels are a superfamily of cation-permeable ion channels that are crucial for sensing a wide array of environmental stimuli. nih.gov These channels act as signal transducers by altering the cell's membrane potential or intracellular calcium concentrations. nih.gov The mammalian TRP family consists of 28 channels, categorized into six subfamilies, which are involved in physiological functions ranging from vision and taste to touch and temperature sensation. nih.govfrontiersin.org

Within this family, the Transient Receptor Potential Vanilloid 1 (TRPV1), often known as the capsaicin (B1668287) receptor, is one of the most extensively studied members. nih.gov Expressed predominantly in sensory neurons, TRPV1 is a polymodal nocisensor activated by noxious heat (temperatures above 42°C), acidic conditions (pH < 6), and various chemical ligands, including capsaicin from chili peppers. nih.govnih.gov Due to its central role in mediating pain and inflammatory hyperalgesia, TRPV1 has emerged as a prime therapeutic target for the development of new analgesics. nih.gov

The development of TRPV1 antagonists is a significant area of pharmaceutical research. These compounds aim to block the channel's activity, thereby preventing the transmission of pain signals. However, a major challenge in the clinical development of TRPV1 antagonists has been the side effect of hyperthermia. nih.govnih.gov This occurs because TRPV1 channels are also involved in the body's core temperature regulation. nih.gov Research efforts are focused on developing antagonists that can differentiate between the physiological and pathological functions of TRPV1, potentially by targeting specific activation modes (heat, proton, or chemical) to minimize side effects while retaining analgesic efficacy. nih.govnih.gov While the tetralone scaffold is explored for various biological activities, specific research directly linking this compound or its close derivatives to the modulation of TRP channels is not extensively documented in current literature.

Glycogen Synthase Kinase 3β (GSK3β) Inhibition by Oxime Scaffolds

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell division, differentiation, and apoptosis. nih.gov It exists in two isoforms, GSK-3α and GSK-3β, both of which are implicated in the pathophysiology of numerous diseases. ekb.eg Overexpression or hyperactivity of GSK-3β, in particular, has been linked to neurodegenerative disorders like Alzheimer's disease, bipolar disorder, diabetes, and certain types of cancer. ekb.egnih.gov Consequently, the inhibition of GSK-3β is considered a promising therapeutic strategy for these conditions. nih.govekb.eg

Oxime-containing scaffolds have been identified as an important class of GSK-3β inhibitors. nih.gov A prominent example is 6-bromoindirubin-3'-oxime (B1676677) (BIO), a synthetic derivative of a compound found in marine mollusks. nih.gov BIO is a potent, selective, and ATP-competitive inhibitor of GSK-3α/β. medchemexpress.com Its inhibitory action mimics the Wnt signaling pathway by preventing the phosphorylation and subsequent degradation of β-catenin, a key oncoprotein in colorectal cancer. medchemexpress.comnih.gov By inhibiting GSK-3β, BIO leads to the upregulation and nuclear transport of β-catenin, which influences gene expression related to cell fate and proliferation. nih.gov The effectiveness of oxime-based compounds like BIO highlights the potential of the oxime moiety in the design of potent kinase inhibitors. nih.gov

Table 1: Examples of Oxime-Based GSK-3β Inhibitors and Their Activity

Compound NameTarget(s)IC₅₀ ValueNotes
6-bromoindirubin-3'-oxime (BIO) GSK-3α/β5 nMA potent, selective, and ATP-competitive inhibitor. medchemexpress.com
GSK 3 Inhibitor IX GSK-3α/β, CDK1, CDK55 nM, 320 nM, 80 nMAlso known as BIO; demonstrates selectivity for GSK-3 over CDKs. medchemexpress.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies involve systematically modifying the core structure and evaluating the impact of these changes on pharmacological efficacy, target selectivity, and potency.

Impact of Substituent Modifications on Pharmacological Efficacy

The pharmacological profile of tetralone-based compounds can be significantly altered by modifying the substituents on the scaffold. The nature, position, and stereochemistry of these functional groups dictate the molecule's interaction with its biological target.

For instance, in the related indirubin-oxime series of GSK-3β inhibitors, the presence of a bromine atom at the 6-position was found to be a key factor for enhancing cytotoxic activity in cancer cell lines. nih.gov Similarly, modifications to the phenyl ring of tetralone-based chalcones have been shown to influence their anticancer activity. rasayanjournal.co.in The introduction of methoxy groups, as in the 6-methoxy-1-tetralone core, is a common strategy in drug design. Studies on other scaffolds, such as indatraline (B1671863), have shown that the position of a methoxy group dramatically affects binding affinity and selectivity for monoamine transporters. researchgate.net For example, a 6-methoxy derivative of indatraline displayed the highest affinity for both serotonin (B10506) and norepinephrine (B1679862) transporters. researchgate.net These findings suggest that strategic placement of substituents on the aromatic ring or other positions of the this compound scaffold could be used to fine-tune its biological activity against specific targets.

Critical Role of the Oxime Moiety in Bioactivity Modulation

The oxime group (>C=N-OH) is far more than a simple structural linker; it is a versatile functional group that actively contributes to the biological activity of a molecule. mdpi.com Its presence introduces specific geometric constraints (E/Z isomerism) and electronic properties that are crucial for molecular recognition at the target's binding site. The oxime's hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein residues. nih.gov

Furthermore, the oxime group can be readily converted into oxime ethers (>C=N-O-R), a common derivatization strategy that allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and steric bulk. mdpi.comnih.gov This modification provides a handle for introducing new pharmacophoric features to explore the binding pocket of a target protein more extensively. The fundamental role of the oxime is evident in its inclusion in numerous biologically active compounds, from anticancer agents to antidepressants. nih.govmdpi.com The demonstrated potency of compounds like 6-bromoindirubin-3'-oxime underscores the importance of this moiety in the design of effective enzyme inhibitors. nih.gov

Design Principles for Enhanced Target Selectivity and Potency

The rational design of more potent and selective analogues of this compound is guided by SAR principles and modern computational methods. The primary goal is to optimize the molecule's fit within the target's binding site while minimizing interactions with off-target proteins, which can lead to undesirable side effects.

Key design principles include:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, modifying the methoxy group on the tetralone ring or substituents on the oxime ether chain.

Conformational Constraint: Introducing rigidity into the molecule, for instance through ring formation, to lock it into a bioactive conformation. This can increase binding affinity by reducing the entropic penalty of binding.

Structure-Based Design: Utilizing computational tools like molecular docking to visualize and predict how analogues bind to a target protein. This approach allows for the rational placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and avoid steric clashes. nih.govrasayanjournal.co.in

Modality-Specific Targeting: For complex targets like TRP channels, design efforts may focus on creating compounds that inhibit the channel in a specific activation state (e.g., only when activated by inflammatory mediators), potentially avoiding side effects associated with blocking its physiological functions. nih.gov

By integrating these principles, medicinal chemists can systematically refine the this compound scaffold to develop new therapeutic agents with enhanced potency and a superior selectivity profile.

Computational and Mechanistic Investigations of 6 Methoxy 1 Tetralone Oxime

Theoretical Analysis of Chemical Reactivity and Reaction Pathways

The chemical behavior of 6-Methoxy-1-tetralone (B92454) oxime is a subject of significant interest in computational and mechanistic chemistry. Theoretical studies provide invaluable insights into its reactivity and the pathways it may follow under various reaction conditions.

Computational Studies on Oxime Metathesis and Exchange Mechanisms

Computational studies have shed light on the mechanisms of oxime metathesis and exchange reactions. These investigations, often employing quantum chemical methods, suggest that the acid-catalyzed exchange of oximes can proceed through a metathesis mechanism. This process is believed to involve a 4-membered cyclic intermediate, and the presence of an acidic catalyst plays a crucial role in the reaction's progress.

The substituent effects on the kinetics of the exchange reaction are a key area of focus in these computational models. The electronic properties of substituents on the aromatic ring can significantly influence the rate of metathesis. While specific computational data for 6-Methoxy-1-tetralone oxime is not extensively documented in publicly available literature, general principles from studies on analogous aromatic oximes can be applied. For instance, the methoxy (B1213986) group at the 6-position is an electron-donating group, which would be expected to influence the electron density of the oxime moiety and, consequently, its reactivity in metathesis reactions.

ParameterInfluence on Oxime MetathesisPredicted Effect of 6-Methoxy Group
Catalyst Acid catalysis is crucial for the reaction.The basicity of the oxime nitrogen may be slightly enhanced, potentially influencing the protonation step.
Intermediate A 4-membered cyclic intermediate is proposed.The stability of the intermediate could be affected by the electronic nature of the methoxy group.
Kinetics Substituent effects can tune the reaction rate.The electron-donating nature of the methoxy group is expected to modulate the reaction kinetics.

Quantum Mechanical Studies of Aromatization Processes (e.g., Semmler-Wolff Rearrangement)

The Semmler-Wolff rearrangement is a classic reaction of ketoximes that leads to the formation of aromatic amines. Quantum mechanical studies on this and related aromatization processes provide a deeper understanding of the reaction mechanism. For tetralone oximes, this reaction can be a key step in the synthesis of aminonaphthalene derivatives.

The mechanism of the Semmler-Wolff reaction is complex and has been a subject of debate. It is generally accepted to proceed through a series of steps involving protonation, dehydration, and rearrangement. Computational studies can help to elucidate the transition states and intermediates involved in this process. For this compound, the presence of the methoxy group would likely influence the regioselectivity and electronic landscape of the rearrangement.

Recent advancements have also explored palladium-catalyzed versions of the Semmler-Wolff reaction, which can offer milder reaction conditions and improved yields. Theoretical studies on such catalytic cycles can provide insights into the role of the metal catalyst in facilitating the aromatization process.

Mechanistic Insights into Cyclometallation Reactions

Cyclometallation reactions involving oximes are a versatile tool for the synthesis of metallacycles, which have applications in catalysis and materials science. Mechanistic studies in this area reveal that the oxime group can act as a directing group for C-H bond activation, leading to the formation of a carbon-metal bond.

A plausible mechanism for the cyclometallation of an oxime often involves the initial coordination of the metal center to the nitrogen atom of the oxime. This is followed by an intramolecular electrophilic substitution or an oxidative addition step, resulting in the formation of the metallacycle. The specific pathway can depend on the metal, its ligands, and the reaction conditions. For this compound, the electronic and steric properties of the tetralone backbone and the methoxy substituent would play a role in the feasibility and outcome of cyclometallation reactions.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are powerful computational techniques used to predict and analyze the interactions of small molecules with biological macromolecules. These methods are instrumental in the field of drug discovery and design.

Prediction of Potential Molecular Targets and Binding Modes

While specific molecular docking studies for this compound are not widely reported, studies on structurally related tetralone derivatives have demonstrated their potential to interact with various biological targets. For instance, tetralone derivatives have been investigated as inhibitors of enzymes and as ligands for nuclear receptors.

Molecular docking simulations can be employed to screen this compound against a library of known protein structures to identify potential molecular targets. These simulations predict the preferred binding orientation of the molecule within the active site of a protein and estimate the binding affinity. The results of such in silico screening can guide experimental studies to validate the predicted interactions.

Potential Target ClassRationale for Interaction with Tetralone Scaffolds
Enzymes The rigid scaffold can fit into well-defined active sites.
Receptors The aromatic and hydrophobic nature can favor binding to receptor pockets.
Kinases The scaffold can serve as a template for designing kinase inhibitors.

Simulations of Ligand-Receptor Interactions to Inform Rational Drug Design

Once a potential molecular target is identified, molecular dynamics simulations can provide a more detailed picture of the ligand-receptor interactions. These simulations model the dynamic behavior of the protein and the ligand over time, offering insights into the stability of the binding mode and the key interactions that contribute to binding affinity.

For this compound, simulations could reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions it forms with the amino acid residues of a target protein. This information is crucial for rational drug design, as it allows for the targeted modification of the molecule to improve its potency and selectivity. For example, the methoxy group and the oxime functionality could be key interaction points that can be optimized to enhance binding.

Future Research Directions and Translational Perspectives for 6 Methoxy 1 Tetralone Oxime

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of 6-Methoxy-1-tetralone (B92454) often involves multi-step processes that may utilize harsh reagents or generate significant waste. patsnap.com A primary future objective is the development of greener, more efficient synthetic pathways. Research should focus on minimizing reaction steps, improving yields, and utilizing environmentally benign reagents and solvents.

Key areas for investigation include:

One-Pot Syntheses: Expanding on existing one-pot methods for the tetralone core could streamline the entire process from simple precursors to the final oxime product, reducing the need for intermediate purification steps. google.com

Catalytic Systems: Exploring novel catalysts for the cyclization step to form the tetralone ring could offer higher selectivity and milder reaction conditions. For instance, the use of mesoporous CrMCM-41 has shown high selectivity in related tetralin oxidations. rsc.org

Flow Chemistry: Implementing continuous flow reactors could enhance reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters and minimizing waste.

Bio-catalysis: Investigating enzymatic routes for key synthetic steps could offer unparalleled selectivity and sustainability, operating under mild, aqueous conditions.

ApproachTraditional Method ComponentProposed Sustainable AlternativePotential Advantages
Acylation/Cyclization Use of stoichiometric Lewis acids (e.g., AlCl₃) patsnap.comReusable solid acid catalysts; Eaton's reagent. chemicalbook.comReduced waste, easier catalyst recovery, milder conditions.
Oximation Standard condensation with hydroxylamine (B1172632).Catalytic methods, solvent-free (mechanochemical) reactions.Increased reaction speed, reduced solvent use, improved energy efficiency.
Overall Process Batch processing with multiple workups. chemicalbook.comContinuous flow synthesis.Enhanced safety, scalability, and process control.

Rational Design and Synthesis of New Derivatives with Tunable Biological Activities

The 6-Methoxy-1-tetralone oxime scaffold is an ideal starting point for generating a library of novel derivatives with diverse biological functions. The tetralone core is found in compounds with applications as antidepressants and acetylcholinesterase inhibitors, while the oxime group is a known pharmacophore with anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netresearchgate.net Future work should leverage this dual potential through rational, structure-based design.

Strategic modifications could include:

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, nitro groups, amines) to the aromatic ring to modulate electronic properties and interactions with biological targets.

Oxime Functionalization: Creating O-alkyl, O-acyl, or O-aryl ethers and esters of the oxime to alter lipophilicity, metabolic stability, and prodrug potential. nih.gov

Scaffold Hybridization: Fusing the tetralone oxime with other pharmacologically active heterocyclic rings (e.g., imidazole, thiazole, quinazoline) to create hybrid molecules with potentially synergistic or novel mechanisms of action. asianpubs.orgasianpubs.org

Derivative ClassProposed ModificationPotential Biological Target/ActivityRationale
Anti-inflammatory Agents Synthesis of arylmethylene derivatives at the C2 position.Macrophage Migration Inhibitory Factor (MIF) tautomerase. nih.govTetralone derivatives have shown inhibitory activity against MIF, a key pro-inflammatory cytokine. nih.gov
Anticancer Agents Introduction of a C6-amino group and fluorobenzylidene moiety.Reactive Oxygen Species (ROS) inhibition; apoptosis induction. chemicalbook.comresearchgate.netAmino-tetralone chalcones show potent ROS inhibitory effects, and related chalcones induce apoptosis. chemicalbook.comresearchgate.net
Neuroprotective Agents Creation of O-acetyl oxime derivatives.Dopaminergic system (as cascade prodrugs). nih.govOxime derivatives of related naphthalenones act as orally active prodrugs in models of Parkinson's disease. nih.gov

Comprehensive Preclinical Evaluation and Pharmacological Profiling

To translate novel derivatives into viable therapeutic candidates, a systematic and thorough preclinical evaluation is essential. Currently, there is a lack of pharmacological data for this compound itself. Future research must establish a comprehensive biological profile for any newly synthesized analogue.

A suggested preclinical workflow includes:

In Vitro Screening: Initial assessment of cytotoxicity against a panel of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and normal cell lines (e.g., MRC-5 lung fibroblast) to determine potency and selectivity. researchgate.net

Mechanism of Action Studies: For promising hits, further investigation into the molecular mechanism is needed. This could involve enzyme inhibition assays (e.g., MIF tautomerase) nih.gov, receptor binding studies, and analysis of key signaling pathways (e.g., NF-κB activation). nih.gov

ADME/Tox Profiling: Early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as preliminary toxicity, using both in silico models and in vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding).

In Vivo Efficacy Models: Evaluation of the most promising candidates in relevant animal models of disease, such as xenograft models for cancer or endotoxemia models for systemic inflammation. nih.gov

Integration of Advanced Computational Approaches for Accelerated Discovery

Computational chemistry and bioinformatics can significantly accelerate the drug discovery and development process by prioritizing synthetic efforts and providing insights into molecular interactions. These approaches should be integrated into every stage of research on this compound.

Key computational strategies include:

Molecular Docking: Simulating the binding of designed derivatives to the active sites of known protein targets (e.g., MIF, tubulin, kinases) to predict binding affinity and orientation, guiding the selection of the most promising candidates for synthesis. researchgate.net

Quantum Mechanics (QM): Performing calculations to understand the stereochemistry of the oxime bond (E/Z isomerism) and its influence on biological activity, as well as to predict reactivity and metabolic fate. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of ligand-protein complexes over time to assess the stability of binding interactions and understand allosteric effects.

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the structural features of a series of derivatives with their measured biological activity, enabling the design of more potent compounds.

Exploration of Emerging Applications in Catalysis and Advanced Materials

Beyond its biomedical potential, the chemical reactivity of this compound makes it an attractive candidate for applications in catalysis and materials science.

Catalysis: Tetralone oximes are valuable substrates in palladium-catalyzed reactions like the Semmler-Wolff aromatization, which converts them into substituted aminonaphthalenes—important intermediates in alkaloid synthesis. scispace.comnih.gov Future research could focus on developing more efficient and selective catalysts for this transformation or using the oxime itself as a ligand to create novel organometallic complexes. Orthopalladated tetralone oxime complexes have already been synthesized and show promise. researchgate.net

Advanced Materials: The rigid bicyclic structure and functionalizable oxime group could be exploited in the design of new materials. Potential applications include:

Ligands for Metal-Organic Frameworks (MOFs): The oxime could serve as a coordinating ligand for building porous crystalline materials with applications in gas storage, separation, and catalysis.

Monomers for Polymer Synthesis: The oxime or its derivatives could be incorporated into polymer backbones to create materials with unique thermal, optical, or mechanical properties.

Molecular Switches: The E/Z isomerization of the C=N oxime bond, potentially triggered by light or heat, could be harnessed to create responsive materials or molecular switches.

Q & A

Q. What are the established synthetic routes for 6-methoxy-1-tetralone oxime, and how do their yields and limitations compare?

The synthesis of this compound often begins with its precursor, 6-methoxy-1-tetralone. A common method involves regioselective bromination followed by lithium halogen exchange to direct hydroxylation, as demonstrated in the synthesis of KGP03 derivatives (71% yield via Vilsmeier-Häck formylation) . Alternative routes include three-step procedures from 6-methoxy-1-tetralone, though these may require hazardous reagents like trimethylsilyl cyanide or zinc iodide, which introduce flammability and corrosion risks . Key limitations include instability of intermediates and reliance on specialized conditions (e.g., anhydrous environments).

Q. How should researchers safely handle this compound in laboratory settings?

Critical safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation exposure; evacuate downwind areas during spills .
  • Spill Management: Collect leaked material in sealed containers and avoid environmental discharge . Acute toxicity data (H302, H312, H332) indicate strict protocols for accidental ingestion, inhalation, or dermal exposure, with immediate medical consultation required .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

While direct evidence is limited, standard practices include:

  • NMR Spectroscopy: To verify regiochemistry and functional groups (e.g., methoxy and oxime moieties).
  • Mass Spectrometry (MS): For molecular weight confirmation.
  • High-Performance Liquid Chromatography (HPLC): To assess purity, particularly when synthesizing derivatives for biological studies .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be optimized for medicinal chemistry applications?

Regioselective bromination at the α-position is critical for directing subsequent reactions (e.g., hydroxylation or cross-coupling). Lithium halogen exchange enables precise functionalization, as shown in the synthesis of Combretastatin A-4 analogues . Optimization strategies include:

  • Temperature Control: Low temperatures (−78°C) to suppress side reactions.
  • Catalyst Screening: Transition metals (e.g., Pd) for Suzuki-Miyaura couplings.
  • Solvent Selection: Polar aprotic solvents (e.g., THF) to stabilize intermediates .

Q. What experimental approaches resolve contradictions in reported stability data for this compound derivatives?

Stability discrepancies may arise from reaction conditions (e.g., pH, light exposure). Methodological recommendations include:

  • Accelerated Stability Testing: Expose derivatives to stress conditions (heat, humidity) and monitor degradation via LC-MS .
  • Comparative Kinetics: Analyze decomposition rates under varying catalytic systems (e.g., acidic vs. basic conditions) .
  • Crystallography: Identify polymorphic forms that influence stability .

Q. How does this compound serve as a precursor for bioactive compounds, and what are key mechanistic insights?

The compound is a versatile intermediate in synthesizing antifungal agents, terpenoids, and fluorescent probes. For example:

  • Antifungal Derivatives: Oxime derivatives exhibit activity via inhibition of fungal cell wall synthesis .
  • Fluorescent Probes: CMDP derivatives (e.g., Scheme 1 in ) leverage the tetralone core for lipid droplet imaging, achieved through formylation and condensation reactions. Mechanistic studies emphasize the role of electron-withdrawing groups (e.g., oxime) in enhancing binding affinity to biological targets .

Methodological Considerations

  • Synthetic Efficiency: Prioritize routes with >70% yields and minimal hazardous byproducts .
  • Data Validation: Cross-reference spectral data with computational models (e.g., DFT calculations) to confirm structural assignments .
  • Ethical Compliance: Adhere to environmental regulations for waste disposal to mitigate aquatic toxicity (H413) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.